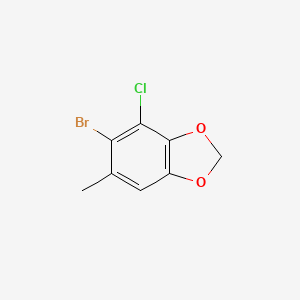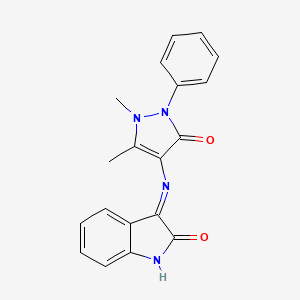
2,5-Difluor-4-methylphenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Difluoro-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a difluoromethylphenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
(2,5-Difluoro-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for drug development.
Industry: The compound is used in the production of advanced materials and as a precursor for the synthesis of various functionalized aromatic compounds.
Wirkmechanismus
Target of Action
The primary target of 2,5-Difluoro-4-methylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Pharmacokinetics
The compound’s success in the suzuki-miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This leads to the synthesis of various organic compounds .
Action Environment
The action of 2,5-Difluoro-4-methylphenylboronic acid is influenced by the reaction conditions. The Suzuki-Miyaura coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The compound is also generally environmentally benign .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, 2,5-Difluoro-4-methylphenylboronic acid is known to participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound interacts with palladium, a metal catalyst, in a process involving oxidative addition and transmetalation .
Molecular Mechanism
The molecular mechanism of action of 2,5-Difluoro-4-methylphenylboronic acid involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers from boron to palladium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoro-4-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of 2,5-difluoro-4-methylphenylacetylene using a borane reagent such as catecholborane or pinacolborane. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent oxidation and degradation of the boronic acid.
Industrial Production Methods: In an industrial setting, the production of (2,5-Difluoro-4-methylphenyl)boronic acid may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of automated systems can also help in scaling up the production while maintaining the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (2,5-Difluoro-4-methylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acids such as hydrochloric acid or sulfuric acid are typically employed.
Major Products:
Suzuki-Miyaura Coupling: The major product is the biaryl compound formed by the coupling of the boronic acid with the halide.
Oxidation: The major product is the corresponding phenol.
Protodeboronation: The major product is the parent aromatic compound without the boronic acid group.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the difluoro and methyl substituents, making it less sterically hindered and potentially less reactive in certain contexts.
2,4-Difluorophenylboronic Acid: Similar in structure but lacks the methyl group, which can influence the compound’s reactivity and steric properties.
4-Methylphenylboronic Acid: Lacks the difluoro substituents, which can affect the electronic properties of the compound.
Uniqueness: (2,5-Difluoro-4-methylphenyl)boronic acid is unique due to the presence of both difluoro and methyl substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, steric properties, and electronic characteristics, making it a valuable reagent in organic synthesis.
Eigenschaften
IUPAC Name |
(2,5-difluoro-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKUJQFCQLEUSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2386428.png)
![3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2386432.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)

![N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386438.png)

